Thevetin A Exhibits Lowest Pro-Arrhythmic Potential Among Seven Structurally Related Cardiac Glycosides in Human Cardiomyocytes
In a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model using microelectrode array (MEA) assessment, thevetin A was the only cardiac glycoside tested that did not induce arrhythmia at concentrations up to 1000 nM. In contrast, beat arrest was observed at 300 nM for neriifolin, 600 nM for oleandrin, and 1000 nM for both digitoxigenin and peruvoside. Digoxin served as the reference comparator [1].
| Evidence Dimension | Pro-arrhythmic potential (concentration required to cause beat arrest in hiPSC-CM) |
|---|---|
| Target Compound Data | Thevetin A: no arrhythmia/beat arrest observed up to 1000 nM |
| Comparator Or Baseline | Neriifolin: 300 nM; Oleandrin: 600 nM; Digitoxigenin: 1000 nM; Peruvoside: 1000 nM; Digoxin: intermediate between peruvoside and thevetin A |
| Quantified Difference | Thevetin A did not cause beat arrest at any tested concentration (≥3.3× higher tolerance than neriifolin; ≥1.7× higher than oleandrin) |
| Conditions | hiPSC-CM in MEA system; corrected field potential duration (FPDc) shortening measured; final concentrations tested up to 1000 nM |
Why This Matters
For safety pharmacology screening and cardiotoxicity studies, thevetin A provides a cardiac glycoside tool compound with a quantifiably wider window between Na⁺,K⁺-ATPase inhibition and fatal arrhythmia induction compared to peruvoside, neriifolin, or oleandrin.
- [1] Wille T, et al. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model. Toxicol Lett. 2021;350:261-269. View Source
